Glycinexylidide-d6 Hydrochloride

LC-MS/MS method development stable isotope-labeled internal standards bioanalytical validation

Glycinexylidide-d6 Hydrochloride (C₁₀H₉D₆ClN₂O; MW 220.73) is a +6 Da stable isotope-labeled internal standard for LC-MS/MS quantification of glycinexylidide (GX) in plasma and tissue. Substituting unlabeled GX, MEGX-d6, or lower-deuterated analogs compromises chromatographic resolution, violates FDA bioanalytical method validation guidance, and introduces matrix effect variability up to 50%. This product co-elutes with GX, reducing matrix effect RSD to <15% and ensuring regulatory compliance in Phase I-III trials, CYP1A2 phenotyping, and neurotoxicity studies. Packaged as hydrochloride salt with ≥98% purity, available in research quantities.

Molecular Formula C10H15ClN2O
Molecular Weight 220.73 g/mol
Cat. No. B12419165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinexylidide-d6 Hydrochloride
Molecular FormulaC10H15ClN2O
Molecular Weight220.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3;
InChIKeyHPVGPNNVMZBKIB-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycinexylidide-d6 Hydrochloride: Deuterated Lidocaine Metabolite Internal Standard for LC-MS/MS Quantification


Glycinexylidide-d6 Hydrochloride (C₁₀H₉D₆ClN₂O; MW 220.73 g/mol) is a stable isotope-labeled (deuterated) derivative of glycinexylidide (GX), the terminal N-dealkylated active metabolite of lidocaine [1]. It contains six deuterium atoms substituted for hydrogen at non-exchangeable positions on the 2,6-dimethylaniline moiety, yielding a +6 Da mass shift relative to unlabeled GX (MW 214.69 g/mol) . The compound is commercially available as the hydrochloride salt with typical purity specifications of ≥95% to ≥98% and is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of lidocaine and its metabolites in biological matrices [2].

Why Glycinexylidide-d6 Hydrochloride Cannot Be Replaced by Unlabeled GX or Alternative Deuterated Analogs in Quantitative Bioanalysis


Substituting Glycinexylidide-d6 Hydrochloride with unlabeled glycinexylidide, structurally related internal standards (e.g., MEGX-d6, lidocaine-d10), or differently deuterated GX analogs introduces quantifiable analytical error that compromises regulatory compliance. Unlabeled GX shares identical chromatographic retention time and mass transitions with the endogenous/metabolite analyte, rendering MS/MS signal discrimination impossible [1]. Structurally related compounds (e.g., monoethylglycinexylidide-d6) exhibit distinct extraction recoveries, ion suppression profiles, and retention time shifts under reverse-phase conditions, failing to co-elute with GX and thereby inadequately compensating for matrix effects—a known source of up to 30-50% signal variability in plasma LC-MS/MS assays . GX-d6 with fewer than six deuterium atoms (e.g., GX-d3) provides insufficient mass separation (Δm < 3 Da), risking isotopic peak overlap with the analyte's [M+H]⁺ isotope envelope and violating FDA bioanalytical method validation guidance for chromatographic resolution [2].

Quantitative Differentiation Evidence: Glycinexylidide-d6 Hydrochloride vs. Comparator Internal Standards


Mass Spectrometric Resolution: +6 Da Mass Shift Eliminates Isotopic Interference vs. +3 Da Alternatives

Glycinexylidide-d6 Hydrochloride incorporates six deuterium atoms, providing a nominal mass difference of +6 Da relative to unlabeled GX (MW 214.69 → 220.73) . This exceeds the minimum recommended Δm ≥ 3 Da for small-molecule LC-MS/MS internal standards, ensuring complete baseline resolution from the analyte's [M+H+2] and [M+H+4] natural isotope peaks [1]. Analogs with only three deuterium substitutions (Δm = +3 Da) exhibit partial overlap with the analyte's [M+3] isotopic signal under unit resolution, introducing systematic bias at low analyte concentrations.

LC-MS/MS method development stable isotope-labeled internal standards bioanalytical validation

Matrix Effect Compensation: Deuterated Internal Standard Reduces Ion Suppression Variability by >40% vs. Structural Analogs

Stable isotope-labeled (SIL) internal standards that are chemically identical to the analyte except for isotopic substitution co-elute precisely with the analyte, thereby experiencing identical matrix-induced ion suppression or enhancement during electrospray ionization . In contrast, structurally related internal standards (e.g., monoethylglycinexylidide-d6 for GX quantification) exhibit differential retention times and ionization behaviors, failing to fully compensate for plasma phospholipid-induced suppression. Literature meta-analysis demonstrates that SIL internal standards reduce matrix effect variability from 30-50% (with structural analogs) to <15% RSD [1].

matrix effects ion suppression LC-MS/MS bioanalysis

Pharmacological Selectivity: Glycinexylidide-d6 Retains 26% Antiarrhythmic Potency of Lidocaine vs. MEGX's 83% for Tracer Fidelity

Glycinexylidide (the unlabeled parent of GX-d6) exhibits 26% of lidocaine's antiarrhythmic activity in animal models, compared to monoethylglycinexylidide (MEGX) which retains 83% potency relative to lidocaine [1]. Additionally, GX demonstrates no direct convulsant activity (convulsions not observed at lethal doses; LD50 183 mg/kg exceeds hypothetical CD50), whereas MEGX exhibits a CD50 of 67 mg/kg and lidocaine 52 mg/kg [2]. This pharmacological differentiation necessitates distinct, accurate quantification of GX separate from MEGX in pharmacokinetic studies assessing lidocaine metabolite accumulation.

pharmacokinetic modeling active metabolite quantification lidocaine metabolism

GlyT1 Transporter Modulation: GX Inhibits Glycine Uptake with IC50 782 nM, Mechanistically Distinct from MEGX Substrate Activity

Glycinexylidide inhibits human GlyT1a-mediated [³H]glycine uptake with an IC50 of 782 nM in JAR cells, whereas it exhibits substantially lower affinity for GlyT2 (IC50 = 75,000 nM) [1]. This inhibition mechanism differs from MEGX, which also inhibits GlyT1 function, and from N-ethylglycine, which acts as an alternative GlyT1 substrate (EC₅₀ = 55 μM) [2]. Lidocaine itself does not inhibit GlyT1 at non-toxic concentrations. The deuterated GX-d6 internal standard enables precise quantification of GX in mechanistic studies investigating glycinergic contributions to systemic lidocaine analgesia.

glycine transporter 1 analgesic mechanism neuropharmacology

Elimination Half-Life: GX's 10-Hour t½ vs. Lidocaine's 1.5-Hour t½ Requires Long-Term Exposure Quantification

Glycinexylidide exhibits an elimination phase half-life of approximately 10 hours in humans, substantially longer than lidocaine's 1.5-hour half-life [1]. This extended half-life results in GX accumulation to μg/mL plasma concentrations during prolonged lidocaine infusions (>24 hours), whereas MEGX demonstrates intermediate accumulation kinetics. The 6.7-fold longer t½ of GX relative to lidocaine necessitates distinct sampling time points and lower limits of quantification (LLOQ) in pharmacokinetic study designs, requirements that GX-d6 as an internal standard directly supports.

pharmacokinetics drug accumulation metabolite monitoring

Hepatic Function Assessment: GX Formation Rate Distinguishes CYP1A2 Activity from MEGX's CYP3A4 Contribution

Lidocaine undergoes sequential N-deethylation: first to MEGX (primarily via CYP3A4 and CYP1A2), then to GX (predominantly via CYP1A2) [1]. The MEGX test (measurement of MEGX formation from lidocaine) has been demonstrated as an unsuitable sole marker of hepatic CYP3A4 activity due to overlapping CYP1A2 involvement [2]. Consequently, accurate measurement of GX using GX-d6 internal standard provides complementary information for discriminating CYP1A2-mediated clearance pathways from CYP3A4 activity, a critical distinction in hepatic impairment studies and drug-drug interaction assessments.

cytochrome P450 phenotyping liver function test drug metabolism

Optimal Procurement Scenarios: When Glycinexylidide-d6 Hydrochloride Delivers Measurable Value


Regulatory Bioanalytical Method Validation for Lidocaine Pharmacokinetic Studies (IND/NDA Submissions)

Use Glycinexylidide-d6 Hydrochloride as the internal standard for simultaneous LC-MS/MS quantification of lidocaine, MEGX, and GX in human plasma during Phase I-III clinical trials. The +6 Da mass shift ensures compliance with FDA bioanalytical method validation requirements for chromatographic resolution, while co-elution with GX reduces matrix effect variability to <15% RSD, meeting acceptance criteria for precision and accuracy [1]. Structurally related internal standards (e.g., MEGX-d6 for GX quantification) exhibit differential recovery and ion suppression profiles that frequently fail incurred sample reanalysis thresholds .

Therapeutic Drug Monitoring of Prolonged Lidocaine Infusions (>24 Hours)

In critically ill patients receiving extended intravenous lidocaine for arrhythmia control or analgesia, GX accumulates to μg/mL concentrations due to its 10-hour elimination half-life [1]. GX independently impairs cognitive function at clinically achievable plasma levels. Accurate quantification of GX using GX-d6 internal standard distinguishes GX-mediated neurotoxicity from lidocaine and MEGX effects, enabling dose adjustment decisions that structural analog internal standards cannot support due to cross-interference at the low μg/mL range .

Mechanistic Studies of Lidocaine Metabolite Contributions to GlyT1-Mediated Analgesia

Quantify plasma and tissue GX concentrations using GX-d6 internal standard in preclinical models investigating glycinergic mechanisms of systemic lidocaine antinociception. GX inhibits GlyT1 with IC50 = 782 nM, a 96-fold selective mechanism distinct from MEGX inhibition and N-ethylglycine substrate activity [1]. Accurate GX exposure quantification is essential for PK/PD correlation of this mechanism, as lidocaine itself does not inhibit GlyT1 at non-toxic concentrations .

CYP1A2 Phenotyping and Drug-Drug Interaction Studies

Employ GX-d6 internal standard to quantify GX formation as a CYP1A2 activity marker in hepatic impairment and CYP inhibitor/inducer studies. MEGX formation from lidocaine involves both CYP3A4 and CYP1A2, confounding interpretation of CYP3A4-specific drug interactions [1]. GX quantification using the matched deuterated internal standard provides orthogonal CYP1A2-specific information, improving mechanistic resolution of lidocaine metabolic clearance in regulatory drug-drug interaction assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycinexylidide-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.